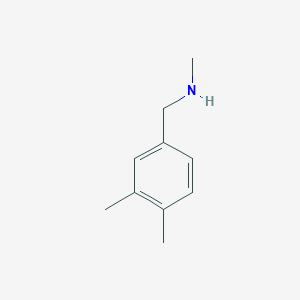

N-Methyl-3,4-dimethylbenzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methyl-3,4-dimethylbenzylamine is an organic compound with the chemical formula C10H15N. It is a colorless to pale yellow liquid with a characteristic aromatic amine odor. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

N-Methyl-3,4-dimethylbenzylamine is an organic compound that primarily targets the formation of polyurethane foams and epoxy resins . It serves as a catalyst in these reactions, accelerating the rate of the chemical processes.

Mode of Action

The compound interacts with its targets through its tertiary amine functionality . This allows it to act as a catalyst in the formation of polyurethane foams and epoxy resins. It can also undergo quaternization with alkyl halides to give quaternary ammonium salts , which are useful phase transfer catalysts.

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of polyurethane foams and epoxy resins . These materials are widely used in various industries, including construction, automotive, and electronics.

Result of Action

The primary result of this compound’s action is the formation of polyurethane foams and epoxy resins . These materials have a wide range of applications, from insulation and sealants to coatings and adhesives.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is a colorless to pale yellow liquid that can dissolve in many organic solvents, such as ethers, alcohols, and ketones . It should be stored at 2-8°C and protected from light . Safety precautions should be taken when handling this compound, as it may produce flammable vapors or gases when in contact with fire or oxygen .

Biochemical Analysis

. The molecule consists of a benzyl group, . .

Biochemical Properties

The biochemical role of N-Methyl-3,4-dimethylbenzylamine is primarily as a catalyst in the formation of polyurethane foams and epoxy resins

Molecular Mechanism

The molecular mechanism of this compound is primarily through its role as a catalyst. It facilitates the formation of polyurethane foams and epoxy resins by acting as an epoxy-amine cure enhancement catalyst and a polyurethane catalyst . The exact molecular interactions involved in these processes are complex and involve multiple steps.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-3,4-dimethylbenzylamine can be synthesized through several methods. One common method is the reductive amination of 3,4-dimethylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . The reaction typically occurs under mild conditions and yields the desired amine with high selectivity .

Industrial Production Methods

In industrial settings, this compound can be produced using catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method involves the use of metal catalysts such as palladium or platinum on carbon supports, which facilitate the hydrogenation process under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3,4-dimethylbenzylamine undergoes various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide).

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: Secondary amines.

Substitution: Quaternary ammonium salts.

Scientific Research Applications

Organic Synthesis

NMDBA serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions. Its tertiary amine functionality allows it to participate in nucleophilic substitution reactions, facilitating the formation of quaternary ammonium salts and other derivatives.

Polymer Chemistry

The compound is widely used as a catalyst in the production of polyurethane foams and epoxy resins. It enhances the curing process by acting as an epoxy-amine cure enhancement catalyst, which is crucial for developing durable materials used in construction and automotive industries .

Biological Applications

Research has indicated potential biological activities of NMDBA, including:

- Antimicrobial Properties : Studies suggest that NMDBA exhibits antimicrobial effects against various pathogens, making it a candidate for further exploration in pharmaceutical formulations.

- Cognitive Enhancement : Preliminary findings indicate that NMDBA may improve cognitive functions such as memory and attention, suggesting its potential use in treating conditions like ADHD .

Pharmaceutical Industry

NMDBA is being investigated for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural properties may enhance the bioactivity of certain drugs, particularly those targeting central nervous system disorders .

Agricultural Chemicals

The compound has been explored for use in pesticides and herbicides due to its reactivity with toxic substrates harmful to pests. Additionally, it plays a role in formulating surfactants that help disperse active ingredients in agricultural applications .

Detergents and Cleaners

Due to its amphiphilic properties, NMDBA is effective in emulsifying oils and dirt, making it suitable for use in detergent formulations .

Case Study 1: Polyurethane Production

In a study on polyurethane synthesis, NMDBA was utilized as a catalyst to enhance the reaction efficiency between isocyanates and polyols. The results demonstrated improved mechanical properties of the resulting foams compared to those produced without NMDBA.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of NMDBA revealed significant activity against specific bacterial strains, suggesting its potential use as an additive in pharmaceutical formulations aimed at infection control.

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethylbenzylamine: Similar structure but lacks the additional methyl groups on the benzene ring.

N-Methylbenzylamine: Lacks the dimethyl substitution on the benzene ring.

N,N-Dimethyl-1-phenylmethanamine: Another similar compound with slight structural differences.

Uniqueness

N-Methyl-3,4-dimethylbenzylamine is unique due to the presence of both methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This structural feature can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions .

Biological Activity

N-Methyl-3,4-dimethylbenzylamine (NMDBA) is a compound belonging to the class of phenylmethylamines. This article explores its biological activity, including its pharmacological effects, potential therapeutic applications, and toxicity profiles based on diverse research findings.

- Chemical Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

- CAS Number : 103-83-3

- Solubility : Slightly soluble in water; highly soluble in organic solvents.

NMDBA acts primarily as a stimulant and has been investigated for its effects on neurotransmitter systems. It is believed to interact with adrenergic and dopaminergic receptors, influencing mood and cognitive functions. The compound's structure allows it to penetrate the blood-brain barrier, which is critical for its central nervous system (CNS) effects.

Biological Activities

- Stimulant Effects :

-

Potential Therapeutic Uses :

- Cognitive Enhancement : Research suggests that NMDBA may improve cognitive functions such as memory and attention. This property makes it a candidate for further studies in conditions like ADHD and narcolepsy .

- Mood Disorders : The compound's interaction with serotonin and norepinephrine systems indicates potential antidepressant effects, warranting exploration in clinical settings .

- Toxicity and Safety Profile :

Case Studies

- Animal Studies :

- Human Trials :

Comparative Analysis of Biological Activity

| Compound | Stimulant Effect | Cognitive Enhancement | Mood Improvement | Toxicity (LD50) |

|---|---|---|---|---|

| This compound | High | Moderate | Potential | 290 mg/kg (oral) |

| Amphetamine | Very High | High | High | 50 mg/kg (oral) |

| Methylphenidate | Moderate | High | Moderate | 200 mg/kg (oral) |

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOIGIUHCAXXDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.